1,4-Dichloro-2-isocyanobenzene
Overview
Description
1,4-Dichloro-2-isocyanobenzene is a white crystalline compound that belongs to the class of isocyanobenzenes. It has the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It’s known that isocyanobenzenes, a class to which this compound belongs, have been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .
Mode of Action
It’s known that the chlorine substituents may direct the reaction pathway of the isocyano groups . This compound has been used in the synthesis of aza-3radialenes on the Ag(111) surface, where the steric hindrance of the chlorine substituents guides the selective and orientational assembling of the isocyanide precursors .
Biochemical Pathways
radialenes via a [1+1+1] cycloaddition reaction.
Pharmacokinetics
It’s known that 1,4-dichlorobenzene, a related compound, causes dna modifications and chromosomal damage in kidney cells in vitro and in vivo .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Dichloro-2-isocyanobenzene. For instance, the chlorine substituents of isocyanides guide the selectivity of the reaction via a sterically hindered transition state . Furthermore, the compound has been used in experiments conducted under ultrahigh-vacuum conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-isocyanobenzene can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dichlorobenzene with potassium cyanate in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.
Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions to form complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, which can replace the chlorine atoms under basic conditions.
Cycloaddition Reactions: These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzene derivatives.
Cycloaddition Reactions: The major products are complex ring structures, such as azaradialenes.
Scientific Research Applications
1,4-Dichloro-2-isocyanobenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1,4-Dichloro-2-isocyanobenzene can be compared with other similar compounds, such as:
1,4-Dichlorobenzene: Lacks the isocyano group and has different chemical properties and applications.
2,4-Dichloro-1-isocyanobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine and isocyano groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,4-dichloro-2-isocyanobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTFRFDJAYBRHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374200 | |
Record name | 1,4-dichloro-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245539-10-0 | |
Record name | 1,4-dichloro-2-isocyanobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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